molecular formula C13H6ClF3N2O4S B14465663 2-Chloro-3,5-dinitro-4-(phenylsulfanyl)-1-(trifluoromethyl)benzene CAS No. 67364-61-8

2-Chloro-3,5-dinitro-4-(phenylsulfanyl)-1-(trifluoromethyl)benzene

Katalognummer: B14465663
CAS-Nummer: 67364-61-8
Molekulargewicht: 378.71 g/mol
InChI-Schlüssel: WCLDBFQIATTYSJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-3,5-dinitro-4-(phenylsulfanyl)-1-(trifluoromethyl)benzene is an organic compound that features a complex aromatic structure This compound is characterized by the presence of chloro, nitro, phenylsulfanyl, and trifluoromethyl groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3,5-dinitro-4-(phenylsulfanyl)-1-(trifluoromethyl)benzene typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of nitro groups to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom using chlorine gas or other chlorinating agents.

    Phenylsulfanyl Substitution: Introduction of the phenylsulfanyl group through a nucleophilic aromatic substitution reaction.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like thiols or amines.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-Chloro-3,5-dinitro-4-(phenylsulfanyl)-1-(trifluoromethyl)benzene may find applications in:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition.

    Medicine: Exploration as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals, dyes, and materials with unique properties.

Wirkmechanismus

The mechanism of action for this compound would depend on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, potentially inhibiting their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Chloro-3,5-dinitro-4-(methylsulfanyl)-1-(trifluoromethyl)benzene
  • 2-Chloro-3,5-dinitro-4-(phenylsulfanyl)-1-(methyl)benzene
  • 2-Chloro-3,5-dinitro-4-(phenylsulfanyl)-1-(fluoromethyl)benzene

Uniqueness

The unique combination of chloro, nitro, phenylsulfanyl, and trifluoromethyl groups in 2-Chloro-3,5-dinitro-4-(phenylsulfanyl)-1-(trifluoromethyl)benzene imparts distinct chemical properties, such as increased electron-withdrawing effects and potential for diverse chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.

Eigenschaften

CAS-Nummer

67364-61-8

Molekularformel

C13H6ClF3N2O4S

Molekulargewicht

378.71 g/mol

IUPAC-Name

4-chloro-1,3-dinitro-2-phenylsulfanyl-5-(trifluoromethyl)benzene

InChI

InChI=1S/C13H6ClF3N2O4S/c14-10-8(13(15,16)17)6-9(18(20)21)12(11(10)19(22)23)24-7-4-2-1-3-5-7/h1-6H

InChI-Schlüssel

WCLDBFQIATTYSJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)SC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.